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Compound Name: 2-Hydroxypyrazine

Cat. No.: B042338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-hydroxypyrazine and

its derivatives in flavor chemistry. This document details its sensory properties, formation

pathways, and potential applications, along with detailed protocols for its synthesis, sensory

evaluation, and analytical quantification.

Introduction to 2-Hydroxypyrazine
Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their

significant contribution to the aromas of thermally processed foods like coffee, cocoa, and

baked goods.[1][2] They are primarily formed during the Maillard reaction, a complex series of

chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3]

2-Hydroxypyrazine, also known as 2(1H)-Pyrazinone, and its derivatives are part of this

important class of flavor compounds. The presence of a hydroxyl group increases polarity and

lowers volatility compared to their non-hydroxylated counterparts, influencing their flavor profile

towards less roasty and more caramel- or bready-like notes.[1] While extensive research exists

for many alkylated pyrazines, 2-hydroxypyrazine and its derivatives are less documented but

hold potential as valuable contributors to complex savory and roasted flavor profiles.[2]

Application Notes
Based on the characteristics of related pyrazine compounds, 2-hydroxypyrazine is expected

to contribute nutty, roasted, and savory notes to a flavor profile.[2][4] The hydroxyl group may
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impart a smoother, more rounded character compared to more volatile alkylpyrazines.[4]

Potential Applications Include:

Savory Snacks: Imparting roasted and nutty notes to potato chips, crackers, and nuts.[2]

Soups, Sauces, and Gravies: Providing a rich, roasted background flavor.[2]

Coffee and Cocoa Products: Contributing to the characteristic roasted and nutty profiles.[2]

[5]

Baked Goods: Enhancing the roasted and nutty aromas in breads, cookies, and pastries.[4]

2-Hydroxypyrazines are products of the Maillard reaction.[2] The general pathway involves

the condensation of an α-amino acid with a dicarbonyl compound.[6] The reaction is complex,

with factors like temperature, pH, and the specific precursors (amino acids and sugars)

influencing the final distribution of pyrazine derivatives.[3][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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